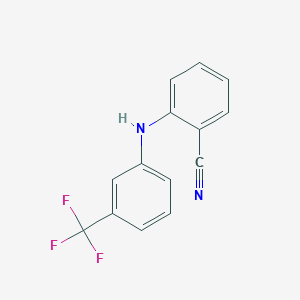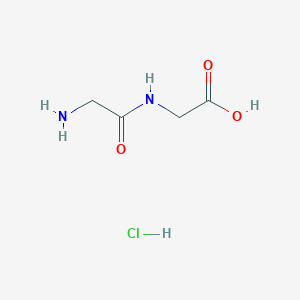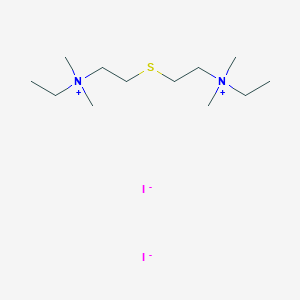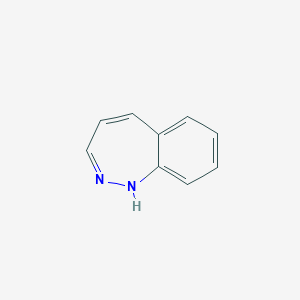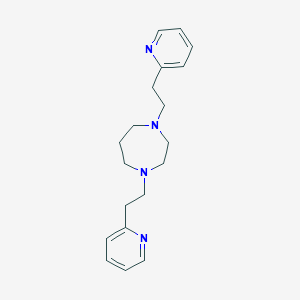
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- is a chemical compound with a unique structure and diverse applications in scientific research. This compound is also known as DPE-DZ and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- is not fully understood. However, it has been suggested that this compound acts as a chelating agent, forming stable complexes with metal ions. These complexes can then interact with biological molecules, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- in lab experiments is its unique chemical structure, which allows it to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis, sensing, and imaging. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)-. One direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- can be achieved using different methods. One of the most common methods is the reaction between 2,2'-bipyridine and cyclohexanone in the presence of sodium borohydride. This method yields the desired compound with high purity and yield.
Scientific Research Applications
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- has been extensively used in scientific research due to its unique chemical structure and properties. This compound has been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have been used in catalysis, sensing, and imaging applications.
properties
CAS RN |
14549-76-9 |
|---|---|
Product Name |
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- |
Molecular Formula |
C19H26N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,4-bis(2-pyridin-2-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C19H26N4/c1-3-10-20-18(6-1)8-14-22-12-5-13-23(17-16-22)15-9-19-7-2-4-11-21-19/h1-4,6-7,10-11H,5,8-9,12-17H2 |
InChI Key |
MRJAQCRGHRRVGK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Canonical SMILES |
C1CN(CCN(C1)CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Other CAS RN |
14549-76-9 |
synonyms |
Hexahydro-1,4-bis[2-(2-pyridyl)ethyl]-1H-1,4-diazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




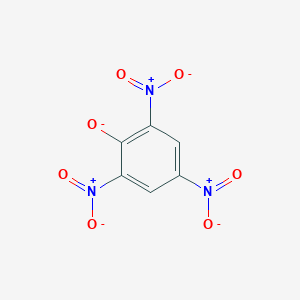
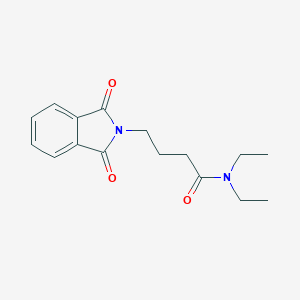

![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
